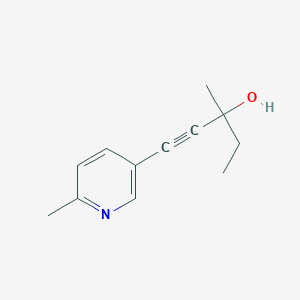
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a pyridine ring substituted with a methyl group and a pentynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-pyridylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the reaction and enhance selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Forms halides or amines.
Applications De Recherche Scientifique
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-pentyn-3-ol: Shares a similar alkyne and hydroxyl structure but lacks the pyridine ring.
6-Methyl-3-pyridylacetylene: Contains the pyridine ring but differs in the alkyne chain structure.
Uniqueness
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol is unique due to the combination of the pyridine ring and the pentynol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91639-78-0 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C12H15NO/c1-4-12(3,14)8-7-11-6-5-10(2)13-9-11/h5-6,9,14H,4H2,1-3H3 |
Clé InChI |
QRTAWHGRLDNMMM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CC1=CN=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


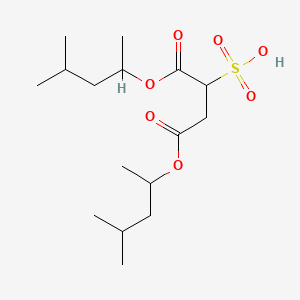
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
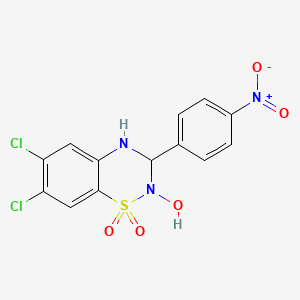
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
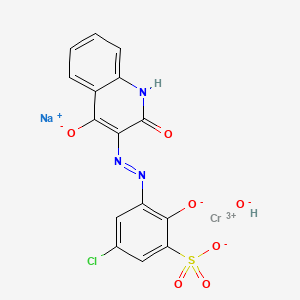
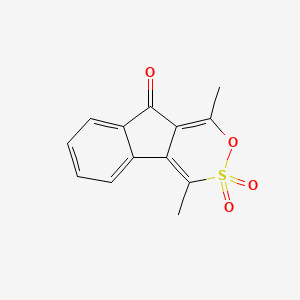


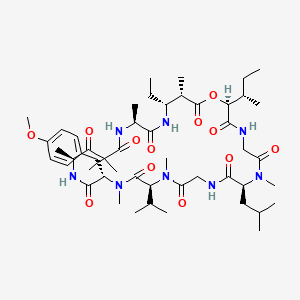
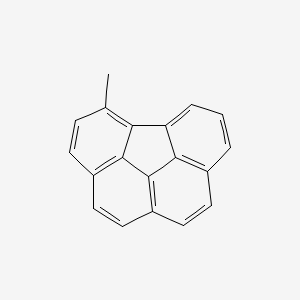
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
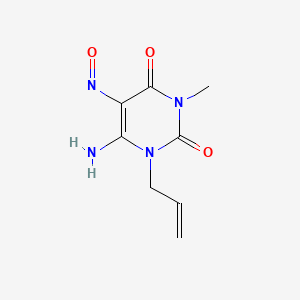
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
